Product packaging for 1-(2-bromoethyl)-2,3-dihydro-1H-indene(Cat. No.:CAS No. 38434-35-4)

1-(2-bromoethyl)-2,3-dihydro-1H-indene

Cat. No.: B3264054
CAS No.: 38434-35-4
M. Wt: 225.12 g/mol
InChI Key: BUOUZXCRZVKJNT-UHFFFAOYSA-N
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Description

1-(2-bromoethyl)-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C11H13Br and its molecular weight is 225.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13B B3264054 1-(2-bromoethyl)-2,3-dihydro-1H-indene CAS No. 38434-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br/c12-8-7-10-6-5-9-3-1-2-4-11(9)10/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOUZXCRZVKJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Significance Within Halogenated Carbocycles

The structure of 1-(2-bromoethyl)-2,3-dihydro-1H-indene is characterized by the fusion of a benzene (B151609) ring with a five-membered cyclopentane (B165970) ring, forming the 2,3-dihydro-1H-indene, or indane, scaffold. This bicyclic system provides a rigid, three-dimensional framework that is a common motif in a variety of biologically active molecules and natural products. eburon-organics.com The indane structure is considered a "privileged scaffold" in medicinal chemistry because its defined spatial arrangement can be strategically functionalized to interact with biological targets. tudublin.iemdpi.comencyclopedia.pub

The introduction of a 2-bromoethyl substituent at the first position of the indane ring is of particular synthetic importance. The bromine atom, a halogen, significantly alters the electronic properties and reactivity of the molecule. Halogenated organic compounds are pivotal in organic synthesis due to the ability of halogens to act as good leaving groups in nucleophilic substitution reactions and to participate in a variety of coupling reactions. nih.gov In the case of this compound, the bromine atom is positioned on an alkyl chain attached to a benzylic carbon, which influences its reactivity and makes it a versatile handle for further molecular elaboration.

Position As a Synthetic Intermediate and Building Block in Organic Chemistry

The primary role of 1-(2-bromoethyl)-2,3-dihydro-1H-indene in organic chemistry is that of a synthetic intermediate and a building block for more complex molecules. researchgate.net The carbon-bromine bond in the bromoethyl side chain is polarized, rendering the carbon atom attached to the bromine electrophilic and susceptible to attack by nucleophiles. This reactivity allows for a wide range of chemical transformations.

The versatility of the indane scaffold and its derivatives is widely recognized in synthetic chemistry. mdpi.comnih.gov By leveraging the reactivity of the bromoethyl group, chemists can introduce a diverse array of functional groups, leading to the synthesis of extensive libraries of indane derivatives. These derivatives can then be screened for various biological activities. For instance, the bromine can be displaced by nitrogen, oxygen, or sulfur-containing nucleophiles to generate new amines, ethers, and thioethers, respectively. These transformations are fundamental in the construction of novel compounds with potential therapeutic applications.

Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC11H13Br
Molecular Weight225.12 g/mol
AppearanceData not available
Melting PointData not available
Boiling PointData not available
DensityData not available

Overview of Current Research Landscape and Synthetic Utility

Nucleophilic Substitution Reactions at the Bromoethyl Group

The primary alkyl bromide functionality of the 2-bromoethyl group is a prime site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is electrophilic, making it susceptible to attack by a wide array of nucleophiles. encyclopedia.pubbasicmedicalkey.com

Mechanism and Scope of Nucleophilic Displacement with Carbon and Heteroatom Nucleophiles

The displacement of the bromide leaving group in this compound typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. basicmedicalkey.com This is characteristic of primary alkyl halides, where a one-step, concerted process involves the backside attack of the nucleophile, leading to an inversion of the stereochemical configuration if the carbon were chiral. libretexts.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. basicmedicalkey.com

The scope of this transformation is broad, accommodating a variety of carbon and heteroatom nucleophiles to forge new C-C, C-N, C-O, and C-S bonds.

Carbon Nucleophiles: Reagents such as organocuprates, cyanides, and enolates can be used to extend the carbon chain. For example, reaction with sodium cyanide introduces a cyano group, which can be further elaborated into carboxylic acids or amines.

Heteroatom Nucleophiles: This class of nucleophiles is widely used to introduce functionality.

Nitrogen Nucleophiles: Ammonia, primary and secondary amines, and azides readily displace the bromide to form the corresponding amines and alkyl azides. researchgate.net For instance, sodium azide (B81097) is commonly used to introduce the azido (B1232118) group, a precursor for amines or for use in "click" chemistry. researchgate.net

Oxygen Nucleophiles: Alkoxides, phenoxides, and carboxylates serve as effective oxygen nucleophiles, yielding ethers and esters, respectively. researchgate.net

Sulfur Nucleophiles: Thiolates are potent nucleophiles that react efficiently to form thioethers.

Research on the analogous compound, (5S,6R)-1-(2-Bromoethyl)-5,6-(propane-2,2-diyldioxy)cyclohexa-1,3-diene, has demonstrated successful nucleophilic substitution with C-, N-, O-, and S-based nucleophiles, highlighting the versatility of the bromoethyl group in such reactions. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions
NucleophileReagent ExampleProduct TypeReference
CyanideSodium Cyanide (NaCN)Nitrile encyclopedia.pub
AzideSodium Azide (NaN₃)Alkyl Azide researchgate.net
HydroxideSodium Hydroxide (NaOH)Alcohol encyclopedia.pub
AlkoxideSodium Methoxide (NaOCH₃)Ether encyclopedia.pub
ThiolateSodium Thiophenoxide (NaSPh)Thioether researchgate.net
AmineAmmonia (NH₃)Primary Amine researchgate.net

Intramolecular Cyclizations and Ring Formation Reactions

The bromoethyl side chain is a key feature that enables various intramolecular cyclization reactions, leading to the formation of new fused or spirocyclic ring systems. These transformations often involve converting the bromoethyl group into a different reactive species that can subsequently attack the indene (B144670) ring.

One major pathway is an intramolecular Friedel-Crafts-type reaction. beilstein-journals.org This can be achieved by first converting the bromide to a species with a more reactive electrophilic center, such as a nitrile or a carboxylic acid derivative, which can then cyclize onto the electron-rich benzene (B151609) ring under acidic conditions to form a new six-membered ring fused to the indane skeleton. Research on related systems shows that tethered phenyl rings can readily participate in such electrophilic aromatic substitutions to form tricyclic products. researchgate.net

Alternatively, the bromoethyl group can participate in radical cyclizations. rsc.org For instance, treatment with a radical initiator can generate a primary radical at the ethyl side chain. This radical can then add to one of the double bonds of the aromatic ring in a 5-exo or 6-endo fashion, although the 5-exo cyclization to form a five-membered ring is generally favored by Baldwin's rules. Such approaches have been developed for the synthesis of functionalized indolines and dihydrobenzofurans. rsc.org

Reactions of the 2,3-Dihydro-1H-indene Ring System

The indane core of the molecule also presents multiple avenues for chemical modification, both on its aromatic benzene portion and the saturated five-membered ring.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the 2,3-dihydro-1H-indene scaffold can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The fused alkyl ring acts as an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. wikipedia.org In the case of the indane system, the available positions are C-4, C-5, C-6, and C-7. The alkyl substituent occupies positions 1 and 3 of the benzene ring, making positions 4 and 6 ortho to an alkyl group and position 5 para to one. Therefore, substitution is strongly favored at the C-4 and C-6 positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂).

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) installs a halogen atom.

Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst attaches an alkyl or acyl group to the ring.

The presence of the bromoethyl group at the C-1 position can sterically hinder the C-7 position, further favoring substitution at C-4 and C-6. The specific ratio of products can be influenced by reaction conditions and the nature of the electrophile. wikipedia.org

Functionalization of the Saturated Cyclic Substructure

The five-membered saturated ring of the indane system can also be functionalized, particularly at the benzylic C-1 and C-3 positions, which are activated by the adjacent aromatic ring. While the C-1 position is already substituted with the bromoethyl group, further reactions can occur at other sites.

Studies on the functionalization of cyclopentane (B165970) and its fused derivatives have shown various methods for introducing new groups. beilstein-journals.orgnih.govnih.gov For the indane skeleton, benzylic bromination using reagents like N-bromosuccinimide (NBS) under radical conditions can introduce a bromine atom specifically at the C-1 or C-3 position if they are unsubstituted. In the case of this compound, oxidation reactions could potentially target the C-3 position or, under more forcing conditions, the C-2 methylene (B1212753) group. Synthetic routes have been developed for a variety of 2,3-dihydro-1H-indene derivatives, showcasing methods to introduce groups at the 2- or 3-positions. researchgate.net

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful strategy for constructing new cyclic structures and has been applied to indene derivatives. psu.edu This approach is not a direct reaction of this compound itself, but rather of derivatives synthesized from it.

The strategy involves introducing two alkenyl (e.g., allyl or pentenyl) groups onto the indane scaffold. One common method to achieve this is through nucleophilic substitution at the C-1 position, replacing a leaving group like a bromide. For instance, a di-alkenyl derivative could be prepared from 1-bromoindane. In the context of our title compound, the bromoethyl group could first be converted to a nucleophile or an electrophile to attach one alkenyl chain, while a second is attached elsewhere, for example at the C-1 position after deprotonation.

Metal-Catalyzed Transformations

Metal-catalyzed reactions offer powerful tools for modifying the structure of this compound, enabling the formation of new carbon-carbon bonds and the introduction of chirality.

The bromoethyl group of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds. The Kumada-Corriu coupling, which utilizes Grignard reagents (R-MgX) as nucleophiles, is a prominent example.

In a typical reaction, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the coupling of the alkyl bromide with a Grignard reagent. The general mechanism involves the oxidative addition of the alkyl bromide to a Pd(0) species, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

While specific studies on this compound are not prevalent, the cross-coupling of alkyl halides with Grignard reagents is a well-established methodology. organic-chemistry.org For instance, various alkyl chlorides and bromides can be coupled with aryl and alkyl Grignard reagents in good to excellent yields at room temperature. organic-chemistry.org The choice of ligand is crucial; for example, tricyclohexylphosphane (PCy₃) has proven effective in these transformations. organic-chemistry.org This methodology is tolerant of various functional groups, which would allow for the synthesis of a diverse range of 1-substituted indane derivatives. organic-chemistry.org A significant challenge in couplings involving alkyl halides is the potential for β-hydride elimination, but appropriate catalyst systems can minimize this side reaction. organic-chemistry.orgscispace.com

Table 1: Illustrative Palladium-Catalyzed Cross-Coupling of Alkyl Halides with Grignard Reagents This table presents examples of similar reactions to what this compound could undergo.

Alkyl Halide Grignard Reagent Catalyst/Ligand Product Yield (%)
1-Bromooctane Phenylmagnesium bromide Pd(OAc)₂ / PCy₃ 1-Phenyloctane 95
1-Chloro-4-phenoxybutane 4-Methoxyphenylmagnesium bromide Pd(OAc)₂ / PCy₃ 1-(4-Methoxyphenyl)-4-phenoxybutane 92

Data sourced from analogous reactions in the literature. organic-chemistry.org

The synthesis of chiral indane derivatives is of significant interest due to their prevalence in biologically active compounds and as ligands in asymmetric synthesis. researchgate.net While this compound is achiral, it can be a precursor to chiral molecules through asymmetric catalysis.

One approach involves the rhodium-catalyzed asymmetric addition of arylboron reagents to indene derivatives, which can produce 2-arylindanes with high enantioselectivity. nih.gov Although this method applies to the indene core itself (the unsaturated analog), it highlights a pathway for creating chirality within the indane scaffold.

More directly, the side chain of this compound can be modified. For example, a subsequent elimination reaction could form 1-(vinyl)-2,3-dihydro-1H-indene, which could then undergo asymmetric reactions such as hydrogenation or hydroboration. Alternatively, asymmetric cross-coupling reactions could be employed. Chiral ligands are essential for inducing enantioselectivity in these transformations. nih.gov For instance, chiral dienes have been developed as effective ligands for rhodium(I)-catalyzed 1,4-addition and 1,2-addition reactions, demonstrating high performance in generating chiral centers. researchgate.net Similarly, copper(I) complexes with chiral ligands have been shown to be efficient catalysts for asymmetric reactions like the Henry reaction, which could be adapted to derivatives of the target compound. organic-chemistry.org

The overarching goal of these methods is to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other. nih.gov

Dehalogenation, the removal of a halogen atom, and the specific replacement of a halogen with a deuterium (B1214612) atom (deuteration) are important transformations in organic synthesis, often used for mechanistic studies or to create isotopically labeled compounds. The bromoethyl group in this compound is susceptible to these reactions.

Dehalogenation can be achieved through various methods, including radical reactions using reagents like tributyltin hydride (Bu₃SnH) or through metal-catalyzed processes. For instance, vicinal dibromides (compounds with bromines on adjacent carbons) can be selectively debrominated using nickel boride. researchgate.net While the target molecule is not a vicinal dibromide, this illustrates the reactivity of C-Br bonds.

Deuteration can be accomplished by using a deuterium source in place of a hydrogen source during a reduction or dehalogenation reaction. For example, the reduction of an alkyl halide with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) would result in a deuterated product. Mechanistic studies involving deuterium labeling have been crucial in understanding reaction pathways, such as the 1,4-rhodium shift observed in the rhodium-catalyzed addition of arylboron reagents to indenes. nih.gov

Oxidative and Reductive Transformations

The indane scaffold and any associated functional groups in its derivatives can undergo a variety of oxidative and reductive transformations.

The indane ring system contains benzylic carbons (the C1 and C3 positions) which are particularly susceptible to oxidation. While this compound itself lacks easily oxidizable groups on the aromatic ring, the aliphatic ring can be targeted. Selective oxidation could potentially introduce a hydroxyl group or a ketone at the C1 position, leading to indanol or indanone derivatives, respectively.

For example, the oxidation of 2,3-dihydro-1H-indene can lead to 1-indanone. mdpi.com In the context of derivatives, a compound like 2-methyl-2,3-dihydro-1H-inden-1-one can be synthesized from 2,3-dihydro-1H-inden-1-one, showcasing the manipulation of the indanone core. mdpi.com These oxidized indane structures are valuable intermediates in medicinal chemistry. nih.gov The specific reagents and conditions used for oxidation would determine the outcome, allowing for selective functionalization of the indane core.

Should this compound be converted into a derivative containing a carbonyl (ketone or aldehyde) or an olefin (double bond), these functionalities can be readily reduced.

For instance, if oxidation (as described in 3.4.1) were to produce an indenone derivative, the carbonyl group could be reduced back to an alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, is another common method for reducing both carbonyls and olefins. mdpi.com This process was used to convert 2-methyl-2,3-dihydro-1H-inden-1-one to 2-methyl-2,3-dihydro-1H-inden-1-ol. mdpi.com

The reduction of carbonyls can also be part of a reductive coupling process to form alkenes. redalyc.org Furthermore, modern methods allow for the olefination of carbonyls using alkenes through electrophotocatalysis, providing a pathway to more complex olefinic structures from ketone or aldehyde derivatives. nih.gov

Advanced Spectroscopic and Analytical Characterization Methods in Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. For 1-(2-bromoethyl)-2,3-dihydro-1H-indene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed for a complete assignment of all proton and carbon signals.

Assignment of Complex Spin Systems using 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Given the complexity of the proton signals, particularly the overlapping multiplets of the aliphatic protons, 2D NMR techniques are essential for unambiguous assignments. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be crucial for:

Tracing the connectivity within the five-membered ring, showing correlations between the benzylic proton (H-1) and the adjacent methylene (B1212753) protons (H-2).

Establishing the coupling between the methylene protons of the bromoethyl side chain.

Confirming the through-bond coupling between the proton at C-1 and the protons of the attached ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It simplifies the assignment process by linking the well-resolved carbon signals to their attached protons. epfl.ch For instance, the carbon signals of the methylene groups in the indene (B144670) ring and the bromoethyl chain can be definitively assigned by observing their cross-peaks with the corresponding proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comnih.gov HMBC is particularly valuable for identifying quaternary carbons and for piecing together different molecular fragments. epfl.ch In the context of this compound, HMBC would show correlations between:

The aromatic protons and the quaternary carbons of the benzene (B151609) ring.

The proton at C-1 and the carbons of the aromatic ring, as well as the carbons of the bromoethyl group.

The protons of the bromoethyl group and the carbon at C-1 of the indene ring.

A hypothetical data table summarizing the expected 2D NMR correlations is presented below:

Proton (¹H)Correlated Protons (COSY)Correlated Carbons (HSQC)Correlated Carbons (HMBC)
Aromatic CHOther Aromatic CHsAromatic CHAromatic C (quaternary), C-1
H-1H-2, CH₂ (ethyl)C-1Aromatic C, C-2, C-3, C (ethyl)
H-2H-1, H-3C-2C-1, C-3, Aromatic C
H-3H-2C-3C-2, Aromatic C
CH₂ (ethyl)H-1, CH₂BrCH₂ (ethyl)C-1, CH₂Br
CH₂BrCH₂ (ethyl)CH₂BrCH₂ (ethyl)

Stereochemical Elucidation through Advanced NMR Anisotropy Effects

The stereochemistry of this compound, specifically if chiral centers are present, could be investigated using advanced NMR techniques that probe through-space interactions and anisotropic effects. While the parent compound is achiral, derivatives with substituents on the five-membered ring could exist as stereoisomers.

Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are powerful tools for determining the spatial proximity of protons. By observing cross-peaks between protons that are close in space but not necessarily coupled through bonds, the relative stereochemistry of substituents on a ring system can be established. For substituted analogs of this compound, NOESY could differentiate between cis and trans isomers by identifying key through-space interactions.

Vibrational Spectroscopy Studies

Infrared Spectroscopy for Detailed Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. While a specific IR spectrum for this compound is not available in the searched literature, the expected characteristic absorption bands can be predicted based on its structure and data from similar compounds like indene and bromoalkanes. researchgate.netnist.gov

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic C-H3100-3000Stretching
Aliphatic C-H3000-2850Stretching
C=C (Aromatic)1600-1450Stretching
C-Br600-500Stretching
CH₂~1465Bending (Scissoring)

The presence of the aromatic ring would be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching from the dihydroindene and ethyl portions would appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum.

Raman Spectroscopy for Molecular Fingerprinting and Conformational Insights

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon-carbon backbone, which often give rise to strong Raman signals. The C-Br stretch would also be observable. By analyzing the Raman spectrum, a unique molecular fingerprint can be obtained, which is valuable for identification purposes. Conformational isomers, if present, might be distinguishable by subtle shifts in the vibrational frequencies in the low-frequency region of the Raman spectrum.

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₃Br), the expected monoisotopic mass can be calculated with high precision.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) would appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two m/z units.

Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for this compound would likely involve:

Loss of a bromine radical (•Br) to give a stable carbocation.

Cleavage of the ethyl side chain.

Rearrangements and fragmentation of the dihydroindene ring system.

A hypothetical fragmentation data table is provided below:

m/z (Fragment)Proposed Structure/Loss
[M]⁺Molecular Ion
[M - Br]⁺Loss of Bromine radical
[M - C₂H₄Br]⁺Loss of bromoethyl radical
[C₉H₉]⁺Indenyl cation after rearrangement

By analyzing these fragments, the connectivity of the molecule can be confirmed, and the presence of the bromoethyl-substituted dihydroindene structure can be verified.

Exact Mass Determination for Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS allows for the calculation of a precise molecular formula. For this compound, the molecular formula is C₁₁H₁₃Br. guidechem.com

The presence of a single bromine atom imparts a distinctive isotopic signature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M and M+2). youtube.comyoutube.com The observation of this 1:1 isotopic pattern is a definitive indicator for the presence of one bromine atom in the molecule. docbrown.info The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br), is a key piece of data obtained from HRMS analysis. guidechem.comchemspider.com

Table 1: Elemental and Isotopic Mass Data for this compound

Property Value Reference
Molecular Formula C₁₁H₁₃Br guidechem.com
Monoisotopic Mass (with ⁷⁹Br) 224.02006 u guidechem.com
Monoisotopic Mass (with ⁸¹Br) 226.01801 u
Average Mass 225.129 u guidechem.com
Expected Isotopic Pattern M:M+2 youtube.comyoutube.com

Fragmentation Pattern Analysis for Complex Structural Confirmation

Electron ionization mass spectrometry (EI-MS) provides detailed structural information through the analysis of fragmentation patterns. In this process, a molecule is ionized by a high-energy electron beam, forming an unstable molecular ion (M⁺•) that subsequently breaks apart into smaller, more stable charged fragments. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint, allowing for the confirmation of complex structures.

For this compound, several key fragmentation pathways can be predicted based on established principles for alkyl halides and aromatic systems. libretexts.orgmiamioh.edu

Loss of Bromine Radical: A common fragmentation pathway for organobromides is the cleavage of the carbon-bromine bond, resulting in the loss of a bromine radical (Br•). docbrown.infoyoutube.com This would produce a stable secondary carbocation with an m/z value of 145.

Benzylic Cleavage: The bond between the indane nucleus and the bromoethyl side chain is a benzylic position. Cleavage at this bond is a favorable process, leading to the loss of a bromoethyl radical (•CH₂CH₂Br) and the formation of a stable indenyl cation at m/z 117.

Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule from the molecular ion is another possible pathway, which would result in an ion at m/z 144.

The relative abundance of these and other fragment ions provides a comprehensive picture of the molecule's connectivity, confirming the presence and location of the bromoethyl substituent on the dihydroindene scaffold. The most abundant fragment ion in the spectrum is designated as the base peak. docbrown.info

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss Fragmentation Pathway
224/226 [C₁₁H₁₃Br]⁺• - Molecular Ion (M⁺•)
145 [C₁₁H₁₃]⁺ •Br Loss of bromine radical
117 [C₉H₉]⁺ •CH₂CH₂Br Benzylic cleavage, loss of bromoethyl radical
144 [C₁₁H₁₂]⁺• HBr Elimination of hydrogen bromide

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive analytical method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, thereby confirming the absolute connectivity and conformation of a molecule.

While a specific crystal structure for this compound is not publicly available, the methodology and expected outcomes can be inferred from studies on related bromo-substituted dihydroindene derivatives. nih.gov The process involves growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. mdpi.com

For this compound, a crystallographic analysis would be expected to reveal:

The conformation of the five-membered dihydroindene ring, which is typically non-planar and often adopts a twisted or envelope conformation. nih.gov

Precise bond lengths and angles for the entire molecule, confirming the sp³ hybridization of the saturated carbons in the five-membered ring and the sp² hybridization of the aromatic ring carbons.

The exact orientation (torsional angles) of the 2-bromoethyl substituent relative to the plane of the indane ring system.

Details of the intermolecular interactions that govern the crystal packing, such as van der Waals forces and potential halogen or π-stacking interactions between adjacent molecules in the crystal lattice. nih.govsemanticscholar.org

This comprehensive structural data is invaluable for understanding structure-property relationships and for computational modeling studies.

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₁H₁₃Br
1-(2-Bromoethyl)-1H-indene C₁₁H₁₁Br
(2-Bromoethyl)benzene C₈H₉Br
1-bromo-2-methylpropane C₄H₉Br
4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one C₁₁H₁₁BrO₃

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can determine the most stable three-dimensional arrangement of atoms and predict spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.govnih.gov The process begins with a geometry optimization, where the spatial coordinates of the atoms are adjusted to find the lowest energy conformation of the molecule. youtube.comresearchgate.net For 1-(2-bromoethyl)-2,3-dihydro-1H-indene, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The DFT method, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), calculates the electron density to determine the energy of the system. nih.govarxiv.org

The optimized geometry provides a clear picture of the molecule's shape. The indane moiety will have its characteristic fused ring structure, while the 2-bromoethyl side chain will adopt a conformation that minimizes steric hindrance. The electronic structure analysis, derived from the optimized geometry, reveals details about the distribution of electrons within the molecule, highlighting areas of high and low electron density. This is crucial for understanding the molecule's polarity and reactivity.

Table 1: Representative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))

ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.95 Å
Bond LengthC-C (aliphatic)~1.54 Å
Bond LengthC-C (aromatic)~1.39 Å
Bond AngleC-C-Br~110°
Dihedral AngleC(indane)-C-C-Br~180° (anti-periplanar)

Note: The values in this table are representative and based on typical results for similar chemical structures calculated at this level of theory.

Following geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory to confirm that the optimized structure is a true energy minimum. q-chem.com This analysis calculates the harmonic vibrational frequencies of the molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. wisc.eduyoutube.com These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, serving as a powerful tool for structural confirmation. nih.gov

For this compound, characteristic vibrational modes would include the C-H stretching of the aromatic and aliphatic regions, the C-C stretching of the indane skeleton, and the prominent C-Br stretching frequency, which is expected in the lower frequency region of the spectrum. nih.gov By comparing the calculated vibrational spectrum with an experimental one, a detailed assignment of the spectral bands can be achieved.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
C-H Stretch (Aromatic)Aromatic Ring~3100-3000
C-H Stretch (Aliphatic)CH₂, CH~3000-2850
C=C Stretch (Aromatic)Aromatic Ring~1600-1450
C-C StretchIndane Skeleton~1200-1000
C-Br StretchBromoethyl Group~650-550

Note: These frequencies are approximate and are based on general ranges for the specified functional groups.

Investigation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the step-by-step processes of chemical reactions, providing insights into their feasibility and kinetics.

A key application of computational chemistry is the study of reaction mechanisms, such as nucleophilic substitution or intramolecular cyclization, which are relevant for this compound. sciforum.netresearchgate.net This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. e3s-conferences.org The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. researchgate.net

Once the transition state is located, its energy can be compared to the energy of the reactants to calculate the activation energy (Ea) of the reaction. mdpi.com A lower activation energy implies a faster reaction rate. For example, in an S_N2 reaction involving the displacement of the bromide ion by a nucleophile, the transition state would feature a partially formed bond with the nucleophile and a partially broken C-Br bond. researchgate.netmdpi.com Intramolecular reactions, such as cyclization to form a new ring, can also be modeled to determine the most favorable pathway. rsc.org

Table 3: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeNucleophile/ConditionsPredicted Activation Energy (kcal/mol)
S_N2 SubstitutionCyanide (CN⁻)15-20
Intramolecular CyclizationLewis Acid Catalyst25-30

Note: These are illustrative values to demonstrate the type of data obtained from such calculations.

Reactions are rarely carried out in the gas phase; they are typically conducted in a solvent. Solvents can have a significant impact on reaction rates and outcomes. libretexts.orgoxfordsciencetrove.com Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent and calculate its effect on the energies of reactants, transition states, and products. sciforum.netmdpi.com

For reactions of this compound, the choice of solvent can influence whether a reaction proceeds via an S_N1 or S_N2 mechanism. libretexts.orgcsbsju.edu Polar protic solvents, for example, can stabilize the carbocation intermediate of an S_N1 pathway, while polar aprotic solvents may favor the S_N2 mechanism. libretexts.orgcsbsju.edu By calculating the reaction profile in different solvents, it is possible to predict how the solvent will affect the energetics and selectivity of the reaction.

Prediction of Chemical Reactivity and Selectivity

Computational methods can also predict the reactivity of a molecule and the likely sites of chemical attack. One of the tools used for this purpose is the Fukui function. wikipedia.orgscm.com The Fukui function is derived from DFT and helps to identify the most nucleophilic and electrophilic sites in a molecule. faccts.deresearchgate.net

For this compound, the carbon atom attached to the bromine is expected to be a primary electrophilic site, making it susceptible to attack by nucleophiles. nih.govresearchgate.net The Fukui function analysis would quantify this electrophilicity. researchgate.net Additionally, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's ability to donate or accept electrons, further predicting its reactivity in various chemical transformations. researchgate.netnih.gov

Molecular Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for understanding and predicting the reactive behavior of molecules. uni-muenchen.demdpi.comrsc.org It is a three-dimensional map of the electrostatic potential plotted onto a constant electron density surface of a molecule. uni-muenchen.de The MESP surface provides a visual representation of the charge distribution and is color-coded to indicate different regions of electrostatic potential.

Typically, regions of negative electrostatic potential (often colored red) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to the presence of lone pairs on electronegative atoms. mdpi.com Conversely, regions of positive electrostatic potential (often colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. mdpi.com Green or yellow regions represent areas of neutral or intermediate potential.

For this compound, an MESP analysis would reveal the most likely sites for chemical reactions. It is anticipated that the region around the bromine atom would exhibit a negative electrostatic potential due to its high electronegativity and lone pairs, making it a potential site for interaction with electrophiles. The aromatic ring, with its delocalized π-electron system, would also show regions of negative potential above and below the plane of the ring.

Illustrative Data Table for MESP Analysis

Region of InterestColor on MESP MapElectrostatic PotentialPredicted Reactivity
Bromine Atom Red / OrangeNegativeSusceptible to electrophilic attack; potential for hydrogen bonding.
Aromatic Ring (π-system) Red / YellowNegativeProne to electrophilic aromatic substitution.
Hydrogen Atoms BluePositivePotential sites for nucleophilic attack.

Note: The information in this table is a generalized prediction based on chemical principles and does not represent specific computational results for this compound.

The MESP analysis, therefore, complements the FMO theory by providing a spatial map of the molecule's charge distribution and highlighting the specific regions where interactions with other chemical species are most likely to occur.

Applications in Complex Organic Synthesis and Chemical Development

Role as Synthetic Intermediates for Polycyclic and Heterocyclic Systems

The rigid framework and inherent reactivity of 1-(2-bromoethyl)-2,3-dihydro-1H-indene make it an excellent starting point for the synthesis of complex fused ring systems. The bromoethyl side chain can act as an electrophile in intramolecular cyclization reactions to form new rings fused onto the indene (B144670) core, leading to the creation of intricate polycyclic and heterocyclic structures.

Research has demonstrated the utility of bromo-indene derivatives in constructing such systems. For instance, complex heterocyclic scaffolds like benzo[b]indeno nih.govthiazin-11(10aH)-ones have been synthesized through the cyclocondensation of 2-bromo-2-phenyl-1H-indene-1,3(2H)-diones with 2-aminobenzenethiols. researchgate.net This highlights a strategy where the bromine atom on an indene derivative facilitates the formation of a new, fused heterocyclic ring. Similarly, cascade reactions involving bromo-dienes and amines have been developed to produce polycyclic nitrogen heterocycles in a highly stereoselective manner, a strategy potentially applicable to bromo-indene substrates. nih.gov The synthesis of polycyclic carbocycles, such as 1:2:3:8-tetrahydro-1-ketocyclopent[a]indene, further illustrates the role of the indene framework in building fused ring systems. rsc.org

Precursor TypeReaction TypeResulting System
Bromo-indene derivativeCyclocondensationFused Thiazine Heterocycle researchgate.net
Bromo-dienePalladium-Catalyzed Carboamination/Diels-AlderPolycyclic Nitrogen Heterocycle nih.gov
Indene derivativeIntramolecular AcylationFused Carbocyclic Ketone rsc.org

Contribution to the Synthesis of Advanced Organic Scaffolds

An organic scaffold is the core structure of a molecule to which various functional groups can be attached. The 2,3-dihydro-1H-indene (indane) structure is considered a "privileged scaffold" in medicinal chemistry because it is a recurring motif in molecules that exhibit biological activity. researchgate.net The compound this compound serves as a key building block for elaborating this scaffold into more complex and functionally diverse structures.

The development of novel bioactive agents often relies on the synthesis of new molecular scaffolds. For example, a hybrid scaffold combining benzophenone (B1666685) and indanone ring systems was synthesized to create 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one, which was investigated for its anticancer properties. researchgate.net Furthermore, the diastereospecific bis-alkoxycarbonylation of 1H-indene has been used to produce dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate, a complex diester scaffold, under mild conditions. mdpi.com These examples demonstrate how the fundamental indene structure can be systematically modified to generate advanced scaffolds with tailored properties. The bromoethyl group in the title compound provides a versatile point of attachment for building out these complex three-dimensional structures.

Starting MaterialSynthetic MethodAdvanced Scaffold Example
Indanone/BenzophenoneHybrid Synthesis2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one researchgate.net
1H-IndenePalladium-Catalyzed Bis-alkoxycarbonylationdibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate mdpi.com
2-Alkyl-1-ethynylbenzeneRuthenium-Catalyzed CycloisomerizationSubstituted 1H-Indene organic-chemistry.org

Precursors for Specialized Chemical Reagents and Derivatization Agents

The primary chemical utility of this compound stems from the reactivity of its carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows the compound to serve as a precursor for creating a library of new indene derivatives with diverse functionalities.

Through nucleophilic substitution reactions, the bromoethyl group can be converted into various other functional groups. For instance, reaction with amines, thiols, or alkoxides can introduce nitrogen, sulfur, or oxygen-containing moieties, respectively. This process of derivatization is fundamental in chemical and pharmaceutical development for systematically modifying a parent structure to explore its structure-activity relationships. Reaction schemes for other 2,3-dihydro-1H-indene derivatives show conversions into amines via intermediates like isoindoline-1,3-dione, followed by hydrazinolysis, demonstrating established pathways for functional group interconversion on this scaffold. researchgate.net

Reagent Class (Nucleophile)Functional Group IntroducedResulting Derivative Type
Amines (R-NH₂)Amino group (-NHR)Aminoethyl-indene derivative
Thiols (R-SH)Thioether group (-SR)Thioethyl-indene derivative
Alkoxides (R-O⁻)Ether group (-OR)Alkoxyethyl-indene derivative
Cyanide (CN⁻)Nitrile group (-CN)Cyanoethyl-indene derivative

Building Blocks for Material Science and Industrial Applications (e.g., in fragrance chemistry component synthesis)

The unique electronic and structural properties of the indene core make its derivatives attractive for applications beyond pharmaceuticals, notably in material science and various industrial sectors.

In material science, halogenated organic compounds are of interest for their potential electronic properties. Specifically, indene derivatives are being actively investigated for their use in advanced materials such as Organic Light-Emitting Diodes (OLEDs). The ability to functionalize the indene scaffold allows for the fine-tuning of its electronic and photophysical properties, making compounds like this compound potential precursors to these advanced materials.

In industrial chemistry, the indene scaffold is a known structural motif in the fragrance industry. A notable example is 2,3-dihydro-1,1-dimethyl-1H-indene-ar-propanal, a compound used as a fragrance ingredient in commercial air freshener products. epa.govnih.gov While not the exact title compound, its structure demonstrates the utility of the dihydroindene core in creating pleasant aromas. The bromoethyl group of this compound can be chemically transformed through oxidation and other steps into the propanal sidechain, positioning it as a plausible synthetic intermediate for this class of fragrance molecules.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(2-bromoethyl)-2,3-dihydro-1H-indene with high purity and yield?

  • Methodological Answer : A common approach involves bromination of tetrahydro-1H-indene derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. For example, bromination at the ethyl side chain can be achieved via allylic bromination with controlled stoichiometry and temperature (40–60°C). Purification via column chromatography (e.g., hexane/ethyl acetate gradients) ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC and optimize reaction time to minimize byproducts like di-brominated analogs.

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in brominated indene derivatives?

  • Methodological Answer : X-ray crystallography provides definitive proof of molecular geometry, particularly for stereochemical assignments (e.g., bromine positioning). For dynamic analysis, 1^1H and 13^13C NMR can distinguish between diastereomers or regioisomers by comparing coupling constants and chemical shifts. For example, the deshielding effect on protons adjacent to bromine helps confirm substitution patterns .
  • Data Interpretation : Use DEPT-135 and HSQC NMR experiments to resolve overlapping signals in complex mixtures.

Q. What safety protocols are critical when handling brominated indene derivatives?

  • Methodological Answer : Brominated compounds are often irritants and light-sensitive. Store under inert atmospheres (argon/nitrogen) at 0–6°C to prevent degradation. Use fume hoods for synthesis and PPE (gloves, goggles) to avoid dermal exposure. Emergency procedures should include immediate washing with ethanol to deactivate residual bromine .

Advanced Research Questions

Q. How do substituents on the indene ring affect reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Electron-withdrawing groups (e.g., bromine) enhance electrophilicity at the indene core, facilitating palladium-catalyzed couplings. For example, this compound can undergo Buchwald-Hartwig amination with aryl boronic acids. Use DFT calculations to predict activation energies for different substituents .
  • Contradiction Analysis : Steric hindrance from bulky groups may reduce coupling efficiency, necessitating ligand screening (e.g., SPhos vs. XPhos).

Q. What computational methods best predict the electronic properties of brominated indenes for drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking studies (e.g., AutoDock Vina) can assess binding affinity to targets like kinases or GPCRs, as seen in DDR1 inhibitor studies .
  • Validation : Cross-validate computational results with experimental UV-Vis spectra and cyclic voltammetry.

Q. How to address discrepancies in reported reaction yields for bromination methods?

  • Methodological Answer : Yield variations often arise from competing pathways (e.g., radical vs. ionic mechanisms). Systematic optimization of initiators (e.g., AIBN vs. light) and solvent polarity (toluene vs. DCM) can resolve inconsistencies. For example, light-induced bromination may favor allylic positions over aromatic substitution .
  • Statistical Tools : Use Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading) and interactions.

Q. What strategies improve enantioselectivity in enzymatic resolutions of indene derivatives?

  • Methodological Answer : Dynamic Kinetic Resolution (DKR) with lipases (e.g., CAL-B) and racemization catalysts (e.g., TBD) achieves >90% ee. For this compound, esterification with vinyl acetate under microwave irradiation enhances reaction rates .
  • Challenges : Enzyme compatibility with bromine requires screening thermostable variants to prevent dehalogenation.

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the stability of brominated indenes under basic conditions?

  • Methodological Answer : Stability depends on the solvent and base strength. In aqueous NaOH, elimination reactions may form alkenes, while anhydrous conditions (e.g., K2_2CO3_3 in DMF) preserve the bromoethyl group. Monitor degradation via GC-MS and adjust reaction pH to <9 for optimal stability .

Q. Why do theoretical and experimental bond lengths differ in X-ray structures of brominated indenes?

  • Methodological Answer : Crystal packing effects and intermolecular interactions (e.g., halogen bonding) can elongate C-Br bonds compared to gas-phase DFT predictions. Use Hirshfeld surface analysis to quantify these interactions and refine computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.